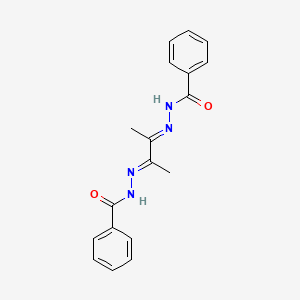![molecular formula C8H12O3 B1624307 6-Éthyl-2,2-diméthyl-[1,3]dioxin-4-one CAS No. 72324-46-0](/img/structure/B1624307.png)
6-Éthyl-2,2-diméthyl-[1,3]dioxin-4-one
Vue d'ensemble
Description
“6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one” is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 g/mol.
Synthesis Analysis
The direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which includes “6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one”, from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The linear formula of “6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one” is C8H12O3 .Applications De Recherche Scientifique
Synthèse d'aroylacétamides substitués et d'hétérocycles azotés
Les 6-aryl-1,3-dioxin-4-ones 2,2-disubstituées, qui sont étroitement liées à la 6-Éthyl-2,2-diméthyl-[1,3]dioxin-4-one, ont été utilisées comme synthons pour la production d'aroylacétamides substitués et d'hétérocycles azotés .
Synthèses faciles de 2,2-diméthyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones
Ce composé a été utilisé dans la synthèse de 2,2-diméthyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones . Le processus de synthèse implique une réaction avec de la diisopropylamine et du n-BuLi, suivie de l'ajout de 2,2,6-triméthyl-1,3-dioxin-4-one .
Synthèse de cétènes
La 2,2,6-triméthyl-4H-1,3-dioxin-4-one, un composé apparenté, a été utilisée dans la synthèse de l'acétyl-cétène par pyrolyse éclair . Cela suggère que la this compound pourrait potentiellement être utilisée dans des applications similaires.
Synthèse de la molécule antidiabétique cytopiloyne
Dans la synthèse totale d'une molécule antidiabétique, la cytopiloyne, un composé similaire à la this compound, a été utilisé comme matière de départ .
Synthèse de 4-15N-amino-2-butane-1,2-diol
Ce composé a été utilisé dans la préparation de 4-15N-amino-2-butane-1,2-diol, qui est utilisé pour synthétiser des oligo-désoxynucléotides marqués au 15N .
Synthèse de la protectine D1
Un composé similaire à la this compound a été utilisé pour introduire sélectivement un centre chiral dans la chaîne carbonée C10 au cours de la synthèse totale de la protectine D1 .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as 1,3-dioxin-4-ones, play a pivotal role in natural products and synthetic organic chemistry . They contribute significantly towards the development of novel organic materials for luminescent applications due to their unique photophysical properties .
Mode of Action
It’s known that similar compounds, such as 1,3-dioxin-4-ones, are used in medicinal and agrochemicals chemistry research . They are potential synthetic intermediates in multistep organic synthesis .
Biochemical Pathways
Similar compounds, such as 1,3-dioxin-4-ones, have been identified as active cores in many biologically active molecules .
Action Environment
It’s known that similar compounds, such as 1,3-dioxin-4-ones, have various applications in medicinal, agricultural, and synthetic chemistry .
Analyse Biochimique
Biochemical Properties
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in acetoacetylation reactions involving aliphatic and aromatic alcohols, amines, and thiols . These interactions are crucial for the formation of β-dicarbonyl compounds, which are important intermediates in organic synthesis. The nature of these interactions involves the formation of covalent bonds between the compound and the target biomolecules, facilitating the transfer of functional groups and the formation of new chemical entities.
Cellular Effects
The effects of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can alter cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites . Additionally, 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can activate other enzymes, resulting in the upregulation of metabolic processes. These interactions are mediated by the compound’s ability to form covalent bonds with target biomolecules, thereby modulating their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells. Long-term studies have also indicated that prolonged exposure to 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, including changes in metabolic pathways and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one.
Metabolic Pathways
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in reactions that lead to the formation of β-dicarbonyl compounds, which are key intermediates in organic synthesis . The compound’s interactions with enzymes such as acetoacetyl-CoA transferase and thiolase are critical for its role in metabolic processes. These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can bind to intracellular proteins, influencing its localization and accumulation. These interactions are important for the compound’s biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one is an important factor that influences its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can interact with enzymes involved in metabolic pathways. The subcellular localization of 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one can affect its ability to modulate cellular processes and exert its biochemical effects.
Propriétés
IUPAC Name |
6-ethyl-2,2-dimethyl-1,3-dioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-6-5-7(9)11-8(2,3)10-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYAGWPOZQFMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449123 | |
| Record name | 6-ethyl-2,2-dimethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72324-46-0 | |
| Record name | 6-ethyl-2,2-dimethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B1624228.png)











